2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-29-19-8-6-16(7-9-19)10-11-24-21(27)13-18-14-31-23(26-18)32-15-22(28)25-17-4-3-5-20(12-17)30-2/h3-9,12,14H,10-11,13,15H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVMABOOEFHETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The 1,3-thiazole scaffold is constructed through condensation of α-chloroacetoacetic acid derivatives with thiourea:
Reaction Conditions
| Component | Specification |
|---|---|
| α-Chloroacetoacetic acid | 1.2 equiv, anhydrous ethanol |
| Thiourea | 1.0 equiv, reflux 8 hr |
| Acid catalyst | HCl (conc., 0.5 mL/g substrate) |
| Yield | 68–72% |
Post-cyclization, the C-4 position is functionalized with bromoacetic acid via nucleophilic substitution (K₂CO₃/DMF, 60°C, 12 hr) to introduce the acetic acid handle for subsequent couplings.
Sulfanyl-Acetamide Linkage Installation
Thiol-Ene Click Chemistry
The sulfanyl bridge is introduced through radical-mediated thiol-ene coupling:
Optimized Parameters
- Thiol component : 3-Methoxyphenylcarbamoylmethanethiol (1.5 equiv)
- Initiator : AIBN (0.1 equiv)
- Solvent : degassed toluene
- Temperature : 70°C, N₂ atmosphere
- Reaction time : 6 hr
- Conversion : 89% (HPLC)
Challenges Addressed
- Oxygen sensitivity mitigated through rigorous degassing
- Steric hindrance from methoxy groups overcome by excess thiol
Methoxyphenyl Group Couplings
Buchwald-Hartwig Amination for 4-Methoxyphenethylamine
The 4-methoxyphenethyl side chain is introduced via palladium-catalyzed coupling:
Catalytic System
| Component | Role | Loading |
|---|---|---|
| Pd(OAc)₂ | Catalyst | 2 mol% |
| Xantphos | Ligand | 4 mol% |
| Cs₂CO₃ | Base | 2.5 equiv |
| Toluene | Solvent | 0.1 M |
| Temperature | 110°C | |
| Yield | 82% |
This method supersedes traditional SN2 pathways due to superior functional group tolerance towards electron-rich aryl systems.
Carbamoyl Group Installation
The 3-methoxyphenyl carbamoyl moiety is introduced via mixed carbonate activation:
Stepwise Protocol
- Activation : 3-Methoxyphenyl isocyanate (1.3 equiv) in THF, 0°C
- Coupling : DMAP (0.2 equiv), rt, 4 hr
- Workup : Aqueous NaHCO₃ extraction
- Isolation : 76% yield after silica gel chromatography
Final Acetamide Assembly
EDCI/HOBt-Mediated Amide Bond Formation
The convergent coupling of thiazole and phenethyl components employs carbodiimide chemistry:
Reaction Table
| Parameter | Condition |
|---|---|
| EDCI | 1.5 equiv |
| HOBt | 1.5 equiv |
| Solvent | DCM:DMF (4:1) |
| Temperature | 0°C → rt, 24 hr |
| Yield | 65% (crude), 58% after purification |
Critical Observations
- DMF co-solvent prevents aggregation of polar intermediates
- Cold start minimizes racemization at chiral centers
Process Optimization and Scale-Up Considerations
Solvent Screening for Thiazole Functionalization
Solvent Effects on C-4 Bromoacetylation
| Solvent | Dielectric Constant | Conversion (%) | Byproducts |
|---|---|---|---|
| DMF | 36.7 | 92 | Oligomers (8%) |
| THF | 7.5 | 67 | None |
| Dioxane | 2.2 | 84 | Dehalogenation (3%) |
Catalytic System Recycling
The Pd/Xantphos system demonstrates 78% activity retention over five cycles when using:
- Scavenger : Silica-bound thiourea
- Reaction medium : Switchable polarity solvents
- Leaching : <0.5 ppm Pd by ICP-MS
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiazole H), 6.85–7.25 (m, 8H, aryl), 3.79 (s, 6H, OCH₃)
- HRMS : m/z calc. for C₂₃H₂₄N₃O₄S₂ [M+H]⁺: 478.1214, found: 478.1209
Purity Assessment
| Method | Column | Purity (%) |
|---|---|---|
| HPLC | C18, 40°C | 99.2 |
| UPLC-MS | HSS T3, 1.8 μm | 98.7 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in the thiazole ring undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is exploited for functionalization or derivatization:
Reaction Example :
-
R-X : Alkyl/aryl halides (e.g., methyl iodide, benzyl chloride).
| Reagent | Product Modifications | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide | -SCH₃ substitution | 78 | |
| Benzyl chloride | -S-Benzyl substitution | 65 |
This substitution retains the thiazole core while introducing lipophilic groups, enhancing bioavailability.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Reaction Pathway :
-
Conditions :
-
Acidic : 6M HCl, reflux (110°C, 6h).
-
Basic : 2M NaOH, ethanol, 80°C, 4h.
-
Hydrolysis products show altered solubility profiles, critical for pharmacokinetic optimization.
Oxidation of the Sulfanyl Group
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
Reaction :
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 12h | 85 |
| mCPBA | Sulfone | Dichloromethane, 0°C | 72 |
Sulfone derivatives exhibit enhanced metabolic stability in preclinical studies .
Electrophilic Aromatic Substitution
The methoxyphenyl groups participate in electrophilic substitution (e.g., nitration, halogenation):
Nitration Example :
Halogenation (e.g., bromination) at the phenyl ring modifies electronic properties for structure-activity relationship (SAR) studies.
Cyclocondensation Reactions
The thiazole ring’s NH and carbonyl groups enable cyclocondensation with bifunctional reagents:
Reaction with Hydrazine :
Metal-Catalyzed Cross-Coupling
The aryl groups undergo Suzuki-Miyaura coupling for biaryl synthesis:
Reaction :
Reductive Amination of the Acetamide
The acetamide’s carbonyl group is reduced to amine derivatives:
Reaction :
-
Conditions : THF, 0°C to RT, 4h.
-
Application : Generates secondary amines for prodrug development.
Stability Under Physiological Conditions
The compound’s stability in buffer solutions (pH 7.4, 37°C) was assessed:
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 7.4 | Hydrolysis of acetamide | 48 |
| pH 1.2 (simulated gastric fluid) | Sulfanyl oxidation | 12 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C-S bond cleavage in the thiazole ring:
Primary Product :
-
4-Methoxybenzaldehyde (from methoxyphenyl group).
-
Application : Photodegradation studies inform formulation storage guidelines.
Biotransformation Pathways
In vitro hepatic microsomal studies revealed key metabolic reactions:
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structure suggests it could be explored for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring and carbamoyl group could play key roles in these interactions, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related acetamide derivatives, focusing on molecular features, substituents, and reported bioactivities:
Structural and Functional Insights:
- Thiazole vs. Triazole Cores : The target compound’s thiazole ring may offer distinct electronic properties compared to triazole-containing analogs (e.g., ). Thiazoles typically exhibit stronger π-π interactions with biological targets, while triazoles provide greater metabolic resistance due to their aromatic stability .
- Methoxy Substitution : The 3- and 4-methoxyphenyl groups in the target compound contrast with ’s 4-methoxyphenyl acetamide, which demonstrated antimicrobial efficacy. Methoxy groups improve solubility but may reduce potency if steric hindrance occurs .
- Sulfanyl Linkers: The sulfanyl moiety in the target compound and analogs (e.g., ) facilitates covalent or non-covalent interactions with enzymes (e.g., cyclooxygenase or microbial kinases), though activity varies with substituent positioning .
Biological Activity
2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic compound that incorporates a thiazole ring, methoxyphenyl groups, and a sulfanyl-acetamide linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound’s structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 941961-45-1 |
| Molecular Formula | C19H22N2O3S2 |
| Molecular Weight | 378.52 g/mol |
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The thiazole ring is known to enhance the binding affinity to these targets, while the methoxyphenyl groups may influence the compound's pharmacokinetics, such as absorption and distribution in biological systems.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values below 10 µM in human cancer cell lines, indicating potent anticancer properties .
- Anti-inflammatory Effects : The compound may act as an inhibitor of key inflammatory pathways. In preclinical studies, thiazole derivatives were shown to suppress tumor necrosis factor-alpha (TNF-α) release, a critical mediator in inflammatory responses .
- Antimicrobial Properties : The presence of the thiazole moiety is associated with antimicrobial activity. Compounds containing this structure have been reported to inhibit the growth of various bacterial strains, showcasing their potential as antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in Frontiers in Microbiology highlighted that thiazole derivatives exhibited significant antiamoebic activity with IC50 values ranging from 1.16 to 4.19 µM against Entamoeba histolytica .
- Another research article detailed the synthesis and evaluation of thiazole-based compounds for their anticancer properties, reporting that modifications in the phenyl ring significantly influenced cytotoxicity against breast cancer cell lines .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters (e.g., temperature, solvent, catalyst) using statistical Design of Experiments (DoE) approaches. For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology (RSM) refines optimal conditions. Evidence from similar acetamide derivatives highlights the use of 11-step syntheses with low yields (2–5%), emphasizing the need for intermediate purification via column chromatography and recrystallization . Incorporating DoE principles from chemical engineering (e.g., RDF2050112: Reaction fundamentals) can reduce trial-and-error experimentation .
Q. What analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer : A combination of X-ray crystallography (for definitive stereochemical confirmation), NMR spectroscopy (1H/13C for functional group analysis), and high-resolution mass spectrometry (HR-MS) is recommended. For example, crystallographic data for structurally related compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) confirm the importance of XRD in resolving tautomeric forms . Purity can be assessed via HPLC with UV detection, validated against reference standards from authoritative sources like NIST .
Q. How can solubility and stability profiles be systematically evaluated under varying experimental conditions?
- Methodological Answer : Solubility should be tested in physiologically relevant solvents (e.g., PBS, DMSO) using shake-flask methods coupled with UV-Vis spectrophotometry. Stability studies under acidic/alkaline conditions (e.g., simulated gastric fluid) require LC-MS to identify degradation products. For example, related compounds show solubility >61.3 µg/mL in DMSO, but pH-dependent instability necessitates buffered storage solutions .
Advanced Research Questions
Q. What strategies are recommended for elucidating the mechanism of biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodological Answer : Begin with in vitro assays (e.g., MIC tests for antimicrobial activity) followed by computational docking (AutoDock Vina, Schrödinger) to predict target binding. For instance, amide-containing analogs demonstrate antimicrobial activity via interactions with bacterial cell wall synthesis enzymes . Validate hypotheses using site-directed mutagenesis or isothermal titration calorimetry (ITC) to quantify binding affinities. Integrate ICReDD’s reaction path search methods to model enzyme-inhibitor interactions .
Q. How can computational modeling (e.g., DFT, MD simulations) enhance understanding of this compound’s reactivity and interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (Gaussian, ORCA) predict electronic properties and reaction pathways, such as sulfanyl-thiazol moiety reactivity. Molecular Dynamics (MD) simulations (GROMACS) model solvation effects and protein-ligand dynamics over nanosecond timescales. For example, PubChem-derived InChI keys enable accurate input structures for simulations . Cross-validate computational results with experimental spectroscopic data (e.g., IR/Raman) .
Q. How should researchers address contradictory data in biological activity or physicochemical properties?
- Methodological Answer : Apply statistical contradiction analysis (e.g., Grubbs’ test for outliers) and replicate experiments under controlled conditions. For instance, discrepancies in solubility data may arise from impurities or hydration states, requiring rigorous characterization via DSC/TGA . Collaborative validation through open-data platforms (e.g., NIST Chemistry WebBook) ensures reproducibility .
Q. What approaches are effective for developing structure-activity relationships (SAR) with analogs?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy groups) and evaluate biological activity shifts. Use 3D-QSAR (CoMFA/CoMSIA) to map pharmacophores. For example, replacing the 4-methoxyphenyl group in related acetamides alters antimicrobial potency, highlighting the role of electron-donating substituents .
Q. How can degradation pathways and byproducts be characterized to ensure compound stability during storage?
- Methodological Answer : Conduct forced degradation studies (light, heat, oxidation) followed by LC-HRMS/MS to identify degradation products. For example, sulfanyl-thiazol derivatives may undergo hydrolytic cleavage under acidic conditions, necessitating pH-neutral storage . Use Arrhenius kinetics to predict shelf-life at varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
